molecular formula C14H18N6O5 B14762671 (E)-N'-(9-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide

(E)-N'-(9-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide

Cat. No.: B14762671
M. Wt: 350.33 g/mol
InChI Key: OVPXGFBLUDLHKV-UZCJFGPLSA-N
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Description

(E)-N’-(9-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[221]heptan-3-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide is a complex organic compound with a unique structure that includes a purine base and a bicyclic sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(9-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide typically involves multiple steps, including the formation of the purine base and the bicyclic sugar moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(9-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The purine base can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or amines. The reactions typically require specific solvents and controlled temperatures to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

(E)-N’-(9-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N’-(9-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: Shares the purine base structure but lacks the bicyclic sugar moiety.

    Inosine: Similar to adenosine but with a different functional group at the purine base.

    Ribavirin: An antiviral compound with a similar purine base but different sugar moiety.

Uniqueness

(E)-N’-(9-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide is unique due to its specific combination of a purine base and a bicyclic sugar moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H18N6O5

Molecular Weight

350.33 g/mol

IUPAC Name

N'-[9-[(1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C14H18N6O5/c1-19(2)5-16-13-17-10-7(11(23)18-13)15-6-20(10)12-8-9(22)14(3-21,25-12)4-24-8/h5-6,8-9,12,21-22H,3-4H2,1-2H3,(H,17,18,23)/b16-5+/t8-,9+,12-,14+/m1/s1

InChI Key

OVPXGFBLUDLHKV-UZCJFGPLSA-N

Isomeric SMILES

CN(C)/C=N/C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]4[C@@H]([C@@](O3)(CO4)CO)O

Canonical SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C4C(C(O3)(CO4)CO)O

Origin of Product

United States

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